
Spectroscopic Analysis of 1,3-
Dibromoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dibromoadamantane

Cat. No.: B019736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-
dibromoadamantane (C₁₀H₁₄Br₂), a rigid bicyclic compound with applications in medicinal

chemistry and materials science. The following sections detail the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1,3-dibromoadamantane are summarized in the tables

below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.87 s 2H H-2

2.30 m 8H H-4, H-8, H-9, H-10

2.26 m 2H H-5, H-7

1.70 m 2H H-6
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Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Assignment

62.5 C-1, C-3

59.3 C-2

47.4 C-4, C-8, C-9, C-10

35.3 C-5, C-7

33.9 C-6

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

2930 C-H stretch (CH)

2855 C-H stretch (CH₂)

695 C-Br stretch

Sample Preparation: KBr disk[1]

Table 4: Mass Spectrometry Data
m/z Interpretation

294.03 [M]⁺ (Molecular Ion)

213/215 [M-Br]⁺

133 [M-2Br]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/8875/8863
https://asianpubs.org/index.php/ajchem/article/download/8875/8863
https://asianpubs.org/index.php/ajchem/article/download/8875/8863
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dibromoadamantane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,3-dibromoadamantane was prepared by dissolving

approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃)

within a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for

chemical shift referencing.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a Varian Unity Plus-300 NMR

spectrometer operating at a frequency of 300 MHz.[1] A standard single-pulse sequence was

utilized with a spectral width sufficient to cover the expected chemical shift range of the

adamantane protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same Varian Unity

Plus-300 NMR spectrometer at a frequency of 75 MHz.[1] A proton-decoupled pulse sequence

was employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: A KBr pellet was prepared for IR analysis. A small amount of 1,3-
dibromoadamantane was finely ground with dry potassium bromide (KBr) powder. This

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Thermo Nicolet 380 FT-IR

spectrometer with a Ge-KBr beam splitter.[1] The spectrum was scanned over the mid-infrared

range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The mass spectrum of 1,3-dibromoadamantane was

obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample

was introduced into the GC, where it was vaporized and separated on a capillary column
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before entering the mass spectrometer. Electron ionization (EI) was used to generate the

molecular ion and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a

quadrupole mass analyzer. The resulting mass spectrum provides information about the

molecular weight of the compound and its fragmentation pattern, which aids in structural

elucidation. The molecular weight of 1,3-dibromoadamantane is 294.026 g/mol .[3]

Visualization of Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis for the characterization of 1,3-
dibromoadamantane is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 1,3-dibromoadamantane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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